(2S,3R)-2,3-dimethylpentanal is a chiral aldehyde with the molecular formula CHO. It features a pentanal backbone with two methyl groups located at the second and third carbon atoms. This compound is notable for its stereochemistry, which is designated by the (2S,3R) configuration, indicating the specific spatial arrangement of its atoms. The presence of an aldehyde functional group makes it reactive in various
The synthesis of (2S,3R)-2,3-dimethylpentanal can be achieved through several methods:
(2S,3R)-2,3-dimethylpentanal finds applications in various fields:
Interaction studies regarding (2S,3R)-2,3-dimethylpentanal focus on its reactivity with biological macromolecules. Aldehydes are known to react with amines and thiols, leading to the formation of Schiff bases or thiazolidines respectively. Such interactions can impact biological systems by modifying proteins or nucleic acids.
Several compounds share structural similarities with (2S,3R)-2,3-dimethylpentanal. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Methylpentanal | CHO | Lacks chirality; simpler structure |
| 3-Methylpentanal | CHO | Also lacks chirality; different position of methyl group |
| 2-Ethylbutanal | CHO | Longer carbon chain; different branching |
| 4-Methylhexanal | CHO | Different position of carbonyl group |
Uniqueness of (2S,3R)-2,3-dimethylpentanal:
The unique stereochemistry of (2S,3R)-2,3-dimethylpentanal distinguishes it from its non-chiral counterparts. This specific arrangement allows for unique interactions and reactivity patterns that are not present in simpler or achiral analogs. Additionally, its applications in flavor and fragrance industries leverage its specific sensory properties that may differ from other similar compounds.
Rhodium-based catalysts represent the most effective approach for the industrial synthesis of (2S,3R)-2,3-dimethylpentanal through hydroformylation of 3-methyl-2-pentene [4]. The process employs rhodium carbonyl catalysts under elevated temperature and pressure conditions to achieve high regioselectivity and yields . Industrial production typically utilizes temperatures ranging from 90 to 110 degrees Celsius and pressures of 250 to 320 bar to optimize aldehyde formation .
The rhodium-catalyzed hydroformylation mechanism proceeds through a well-established catalytic cycle involving olefin coordination, migratory insertion, carbon monoxide coordination, and hydrogenolysis [26]. The active catalytic species is generally a 16-electron rhodium hydride complex that coordinates with the alkene substrate to form a five-coordinate intermediate [26]. Subsequent migratory insertion of the olefin into the rhodium-hydrogen bond generates a four-coordinate rhodium-alkyl compound, which then coordinates carbon monoxide before undergoing migratory insertion to form the rhodium-acyl complex [26].
| Catalyst System | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Rhodium carbonyl | 90-110 | 250-320 | 85-86 | High regioselectivity |
| Cobalt-based | 90-110 | 250-320 | 3 | Poor selectivity |
| Modified rhodium | 70-120 | 200-400 | Variable | Enhanced activity |
The choice of phosphine ligands significantly influences both the activity and selectivity of rhodium-catalyzed hydroformylation reactions [9]. Monophosphine rhodium complexes demonstrate exceptional performance in asymmetric hydroformylation, with the ligand structure directly affecting the coordination environment around the metal center [22]. Chiral phosphine-phosphite ligands have proven particularly effective in achieving high enantioselectivity in hydroformylation of various olefin substrates [22].
The electronic and steric properties of phosphorus-containing ligands can be systematically tuned to optimize catalytic performance [9]. Electron-deficient ligands typically enhance the electrophilicity of the rhodium center, facilitating olefin coordination and subsequent insertion steps [23]. Conversely, electron-rich ligands may stabilize certain intermediates but can also lead to reduced catalytic activity under specific conditions [9].
Temperature effects on hydroformylation reactions demonstrate complex relationships between reaction rate, selectivity, and catalyst stability [40]. Higher temperatures generally increase catalytic activity and substrate conversion rates, but may also promote undesirable side reactions such as olefin isomerization [40]. The optimal temperature range for (2S,3R)-2,3-dimethylpentanal synthesis typically falls between 70 and 120 degrees Celsius, balancing reaction efficiency with product selectivity .
Syngas composition represents another critical parameter affecting hydroformylation outcomes [40]. The hydrogen to carbon monoxide ratio influences both the reaction rate and regioselectivity, with higher hydrogen partial pressures accelerating the hydrogenolysis step that releases the aldehyde product [40]. Carbon monoxide exhibits an inhibitory effect at high concentrations, competing with olefin coordination to the rhodium center [40].
Chiral auxiliary approaches provide powerful tools for achieving stereochemical control in the synthesis of (2S,3R)-2,3-dimethylpentanal [20]. These temporary chiral units are covalently attached to achiral substrates to direct the stereochemical outcome of subsequent transformations [20]. The auxiliary is typically removed after the desired transformation, ideally under conditions that preserve the newly formed stereogenic centers [20].
Evans oxazolidinone auxiliaries represent one of the most widely employed chiral auxiliary systems for asymmetric aldol reactions [15]. These auxiliaries utilize the Zimmerman-Traxler transition state model to predict and control the stereochemical outcome of carbon-carbon bond forming reactions [19]. The chair-like transition state geometry in metal enolate aldol reactions provides excellent diastereofacial selectivity when properly designed chiral auxiliaries are employed [19].
| Auxiliary Type | Substrate | Conditions | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|
| Oxazolidinone | Propionate enolate | Low temperature | 85-95 | >95:5 |
| Camphorsultam | Various substrates | Standard conditions | 80-90 | >90:10 |
| Menthol derivatives | Ester enolates | Optimized conditions | 75-85 | >85:15 |
Asymmetric aldol reactions provide direct access to β-hydroxy carbonyl compounds with precise stereochemical control [15] [31]. These transformations are particularly valuable for constructing the carbon skeleton of (2S,3R)-2,3-dimethylpentanal with the desired stereochemistry at both the second and third carbon positions [15]. The stereochemical outcome is primarily controlled by the geometry of the enolate intermediate and the nature of the coordinating metal cation [15].
Boron enolates demonstrate superior stereoselectivity compared to lithium or other metal enolates due to the shorter metal-oxygen bond lengths that tighten the transition state geometry [15]. Dibutylboron triflate-mediated aldol reactions can achieve syn to anti ratios of 97:3, compared to 80:20 ratios observed with lithium enolates under similar conditions [15]. The E or Z geometry of the enolate intermediate directly determines the relative stereochemistry of the aldol product, with E enolates favoring anti products and Z enolates producing syn products [15].
Catalytic asymmetric synthesis offers atom-economical routes to enantiomerically enriched (2S,3R)-2,3-dimethylpentanal without requiring stoichiometric chiral auxiliaries [10] [13]. Chiral aldehyde catalysis has emerged as an attractive strategy for the asymmetric α-functionalization of primary amines and related substrates [10] [13]. This approach utilizes reversible imine formation to activate the substrate and control the stereochemical outcome of subsequent transformations [13].
Transition metal-catalyzed asymmetric reactions provide additional opportunities for stereoselective synthesis [11]. Rhodium complexes bearing chiral ligands can achieve excellent enantioselectivity in hydroformylation reactions when appropriately designed catalyst systems are employed [22]. The development of new chiral ligand architectures continues to expand the scope and efficiency of these catalytic asymmetric transformations [23].
| Catalyst System | Substrate | Temperature (°C) | Pressure (bar) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| Chiral Rh-phosphine | Terminal alkenes | 80-100 | 20-40 | 75-90 | 85-95 |
| Chiral aldehyde | Primary amines | 25-40 | Atmospheric | 60-85 | 80-90 |
| Asymmetric aldol | Ketone substrates | 0-25 | Atmospheric | 70-95 | 90-98 |
Purification of (2S,3R)-2,3-dimethylpentanal requires careful consideration of the aldehyde functional group's reactivity and the compound's stereochemical integrity [24]. Common impurities in aldehyde preparations include corresponding alcohols from over-reduction, aldol condensation products from self-condensation, and carboxylic acids from autoxidation [24]. Acid impurities can be effectively removed by washing with aqueous 10 percent sodium bicarbonate solution, followed by water washes and drying with anhydrous sodium sulfate or magnesium sulfate [24].
Fractional distillation represents the primary purification method for volatile aldehydes, taking advantage of boiling point differences between the desired product and impurities [24]. Water-soluble aldehydes require dissolution in suitable organic solvents such as diethyl ether before aqueous washing procedures [24]. Alternative purification strategies include formation of bisulfite derivatives or Schiff bases with aniline or benzidine, which can be subsequently hydrolyzed to regenerate the pure aldehyde [24].
Sodium bisulfite adduct formation provides a particularly useful purification method for aldehydes [27]. The aldehyde reacts with sodium bisulfite to form crystalline adducts that can be filtered and washed to remove impurities [27]. Subsequent acid or base hydrolysis regenerates the purified aldehyde [27]. For lower molecular weight aldehydes where the bisulfite adduct may be water-soluble, biphasic workup procedures or ethanol-water mixtures can facilitate adduct precipitation [27].
Chiral high-performance liquid chromatography represents the gold standard for enantiomeric excess determination and preparative resolution of (2S,3R)-2,3-dimethylpentanal [18] [25]. Chiral stationary phases enable separation of enantiomers based on differential interactions with the chiral selector [25]. The choice of chiral stationary phase depends on the specific structural features of the analyte and the desired separation efficiency [28].
Modern chiral columns demonstrate exceptional resolving power for aldehyde enantiomers, with separation factors often exceeding 1.5 for well-matched analyte-stationary phase combinations [18]. Mobile phase composition significantly affects both retention times and separation efficiency, with polar modifiers often enhancing enantioselectivity [18]. Temperature control is critical for reproducible separations, as even small temperature variations can affect chiral recognition mechanisms [25].
| Chiral Stationary Phase | Mobile Phase | Temperature (°C) | Separation Factor | Analysis Time (min) |
|---|---|---|---|---|
| Chiralcel OD-H | Hexane-isopropanol | 25 | 1.8 | 15-20 |
| Chiralpak AD-H | Hexane-ethanol | 30 | 1.6 | 12-18 |
| Whelk-O1 | Hexane-isopropanol | 25 | 2.1 | 18-25 |
Nuclear magnetic resonance spectroscopy provides powerful tools for stereochemical assignment and purity assessment of (2S,3R)-2,3-dimethylpentanal [35]. Nuclear Overhauser effect spectroscopy can distinguish between diastereomers by revealing through-space interactions between proximate nuclei . The stereochemical configuration can be determined by analyzing coupling patterns and chemical shift differences that arise from the specific spatial arrangement of substituents [35].
Vibrational circular dichroism spectroscopy offers complementary information for absolute configuration determination [35]. This technique measures the differential absorption of left and right circularly polarized infrared radiation, providing characteristic signatures for specific stereoisomers [35]. Computational analysis can support experimental vibrational circular dichroism data by predicting theoretical spectra for comparison with experimental results [35].
Electronic circular dichroism spectroscopy integrated with high-performance liquid chromatography enables simultaneous determination of enantiomeric composition and absolute configuration [21]. This approach provides g-factor measurements that describe the ratio of each enantiomer in mixtures without requiring isolation of individual stereoisomers [21]. The method offers significant advantages over traditional approaches that require chiral stationary phases, as it can operate with conventional reverse-phase columns [21].
| Analytical Method | Sample Requirement | Analysis Time | Detection Limit | Stereochemical Information |
|---|---|---|---|---|
| Chiral HPLC | 1-10 mg | 15-30 min | 0.1% ee | Enantiomeric excess |
| NMR (NOE) | 5-20 mg | 2-4 hours | N/A | Relative configuration |
| VCD spectroscopy | 10-50 mg | 1-2 hours | N/A | Absolute configuration |
| HPLC-ECD | 1-5 mg | 20-40 min | 0.5% ee | Both composition and configuration |
The thermodynamic properties of (2S,3R)-2,3-dimethylpentanal are fundamentally governed by its molecular structure, which features a pentanal backbone with methyl substituents at the second and third carbon positions along with specific stereochemical configuration [2]. The compound exhibits molecular formula C₇H₁₄O with a molecular weight of 114.19 grams per mole [2].
The boiling point of (2S,3R)-2,3-dimethylpentanal has been experimentally determined to be 134.5°C at 760 millimeters of mercury . This elevated boiling point compared to corresponding alkanes reflects the presence of the carbonyl functional group, which introduces significant dipole-dipole interactions between molecules [3] [4]. The polarized carbon-oxygen double bond creates intermolecular attractions that require additional thermal energy to overcome during the liquid-to-gas phase transition [4].
The boiling point is notably higher than simple alkenes of similar molecular weight due to the electronegativity difference between carbon and oxygen in the carbonyl group [3] [4]. However, it remains lower than corresponding alcohols because aldehydes cannot form hydrogen bonds with themselves, unlike compounds containing hydroxyl groups [3] [5].
The melting point of (2S,3R)-2,3-dimethylpentanal is estimated at -43.35°C under standard conditions [2]. This relatively low melting point indicates that the compound exists as a liquid at room temperature, which is characteristic of branched aldehydes with moderate molecular weights [2]. The presence of methyl substituents at positions two and three introduces steric hindrance that disrupts efficient molecular packing in the solid state, thereby lowering the melting point compared to linear aldehyde analogs .
The phase behavior of (2S,3R)-2,3-dimethylpentanal follows patterns typical of medium-chain aldehydes. Computational studies using the Joback method predict critical temperature values around 587 Kelvin for similar dimethylpentanal isomers [6]. The compound displays normal liquid density characteristics with an estimated value of 0.803 grams per cubic centimeter at 25°C [2].
The refractive index, estimated at 1.4108 at 20°C, provides insight into the compound's optical properties and molecular polarizability [2]. This value is consistent with organic compounds containing carbonyl functionality and reflects the electronic structure of the aldehyde group.
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Boiling Point | 134.5°C | 760 mmHg | BenchChem |
| Melting Point | -43.35°C (estimate) | Standard conditions | ChemicalBook [2] |
| Density | 0.803 g/cm³ (estimate) | 25°C (estimate) | BenchChem |
| Flash Point | 58.3°C | Standard conditions | BenchChem |
| Molecular Weight | 114.19 g/mol | Standard conditions | Multiple sources [2] |
| Refractive Index | 1.4108 (estimate) | 20°C (estimate) | ChemicalBook [2] |
The solubility profile of (2S,3R)-2,3-dimethylpentanal is primarily determined by its amphiphilic nature, possessing both hydrophobic alkyl chains and a polar carbonyl functional group . The compound demonstrates characteristic solubility patterns that reflect the balance between these opposing molecular features.
(2S,3R)-2,3-dimethylpentanal exhibits excellent solubility in nonpolar and moderately polar organic solvents . The compound is readily miscible with hydrocarbon solvents such as benzene, toluene, and hexane due to favorable van der Waals interactions between the alkyl portions of the molecules . The branched methyl substituents enhance solubility in these systems by disrupting regular molecular packing and reducing intermolecular cohesive forces.
In ethereal solvents such as diethyl ether and tetrahydrofuran, the compound demonstrates high solubility facilitated by weak dipole-dipole interactions between the carbonyl oxygen and the ether oxygen atoms . The estimated logarithmic partition coefficient (LogP) of 2.130 indicates a preference for lipophilic environments over aqueous systems [2].
The aldehyde functional group enables favorable interactions with polar aprotic solvents including acetone, dimethyl sulfoxide, and dimethylformamide . These solvents can stabilize the carbonyl dipole through electrostatic interactions while avoiding complications from hydrogen bonding that might interfere with the aldehyde's reactivity .
Water solubility of (2S,3R)-2,3-dimethylpentanal is significantly limited due to the predominance of hydrophobic alkyl substituents [2] [8]. The seven-carbon chain length exceeds the threshold for appreciable water solubility in aldehydes, where compounds with more than four carbon atoms typically exhibit poor aqueous solubility [3] [5]. The estimated LogP value of 2.130 confirms the compound's lipophilic character and low water solubility [2].
The compound is expected to demonstrate high solubility in alcoholic solvents such as methanol, ethanol, and isopropanol . These protic solvents can engage in hydrogen bonding with the carbonyl oxygen while providing a moderately polar environment that accommodates both the hydrophobic and hydrophilic portions of the molecule .
| Solvent Type | Solubility | LogP | Notes |
|---|---|---|---|
| Water | Low | 2.130 (estimated) [2] | Limited due to hydrocarbon chain |
| Ethanol | High (expected) | N/A | Expected high solubility |
| Acetone | High (expected) | N/A | Expected high solubility |
| Benzene | High (expected) | N/A | Expected high solubility |
| Diethyl ether | High (expected) | N/A | Expected high solubility |
| Organic solvents (general) | Miscible | N/A | Based on aldehyde properties |
The aldehyde functional group in (2S,3R)-2,3-dimethylpentanal exhibits characteristic electrophilic reactivity patterns that are fundamental to its chemical behavior . The carbonyl carbon serves as the primary electrophilic site due to the polarization of the carbon-oxygen double bond, where oxygen's higher electronegativity creates a partial positive charge on carbon [9] [10].
The most prevalent reactivity pattern involves nucleophilic addition reactions where electron-rich species attack the electrophilic carbonyl carbon [9] [10]. The mechanism typically proceeds through a two-step process: initial nucleophilic attack on the carbonyl carbon followed by protonation of the resulting alkoxide intermediate [11] [9].
Common nucleophiles that readily react with (2S,3R)-2,3-dimethylpentanal include Grignard reagents, organolithium compounds, hydride reducing agents, and various heteroatom nucleophiles [10] [11]. The stereochemical configuration at positions two and three influences the approach of bulky nucleophiles, potentially leading to diastereoselectivity in addition reactions .
Aldehydes are among the most readily oxidized organic functional groups, and (2S,3R)-2,3-dimethylpentanal undergoes facile oxidation to the corresponding carboxylic acid, 2,3-dimethylpentanoic acid [10] [5]. This transformation can be accomplished using various oxidizing agents including potassium permanganate, chromium trioxide, or mild oxidants such as Swern reagent conditions [10].
Conversely, reduction of the aldehyde group proceeds readily using hydride donors such as sodium borohydride or lithium aluminum hydride to yield the primary alcohol, 2,3-dimethylpentanol [10] [11]. The reduction typically shows high chemoselectivity for the aldehyde over other potentially reducible groups [10].
(2S,3R)-2,3-dimethylpentanal participates in aldol condensation reactions where it can function as both electrophile and nucleophile [10]. The presence of alpha-hydrogens at the second carbon position enables enolate formation under basic conditions, allowing the compound to undergo self-condensation or cross-aldol reactions with other carbonyl compounds .
The compound readily forms Schiff bases through condensation with primary amines, resulting in imine formation with elimination of water [10] . This reactivity is particularly important in biological systems where aldehydes can modify amino groups in proteins and nucleic acids .
The methyl substituents at positions two and three introduce steric hindrance that can influence reaction rates and selectivity . Bulky nucleophiles may experience reduced reactivity due to steric congestion around the carbonyl carbon . However, the aldehyde remains more reactive than corresponding ketones due to the presence of only one alkyl substituent adjacent to the carbonyl group [10].
The (2S,3R) configuration imparts chirality to the molecule, which can influence the stereochemical outcome of reactions involving the aldehyde group . Asymmetric additions to the carbonyl may proceed with varying degrees of diastereoselectivity depending on the nature of the nucleophile and reaction conditions .
| Reaction Type | Mechanism | Products | Reactivity |
|---|---|---|---|
| Nucleophilic Addition | Nu⁻ attacks carbonyl carbon [9] | Various depending on nucleophile | High (electrophilic carbonyl) [10] |
| Oxidation | Aldehyde → Carboxylic acid [10] | 2,3-dimethylpentanoic acid | Readily oxidized [5] |
| Reduction | Aldehyde → Primary alcohol [10] | 2,3-dimethylpentanol | Readily reduced [11] |
| Aldol Condensation | Enolate attacks carbonyl | β-hydroxy aldehydes/ketones | Moderate (steric hindrance) |
| Grignard Addition | Organometallic addition [11] | Secondary alcohols | High reactivity [10] |
| Schiff Base Formation | Reaction with amines [10] | Imines (Schiff bases) | High with primary amines |